(3-Chloro-5-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-5-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester is a chemical compound with the molecular formula C14H16ClNO2 It is a derivative of carbamic acid, featuring a chloro-substituted phenyl ring and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-ethynylphenol and tert-butyl isocyanate.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic attack of the phenol on the isocyanate.
Solvent: Common solvents used in this reaction include dichloromethane or tetrahydrofuran.
Temperature: The reaction is typically conducted at room temperature to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
Scientific Research Applications
(3-Chloro-5-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Chloro-5-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carbamate moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-5-methylphenyl)-methylcarbamic acid tert-butyl ester: Similar structure but with a methyl group instead of an ethynyl group.
(3-Chloro-5-ethynylphenyl)-ethylcarbamic acid tert-butyl ester: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(3-Chloro-5-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester is unique due to the presence of both a chloro and an ethynyl group on the phenyl ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-(3-chloro-5-ethynylphenyl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c1-6-10-7-11(15)9-12(8-10)16(5)13(17)18-14(2,3)4/h1,7-9H,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGHVQQEEVTVII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=CC(=C1)C#C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.